molecular formula C14H11Cl2N3O3 B3018592 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide CAS No. 241146-96-3

4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3018592
CAS No.: 241146-96-3
M. Wt: 340.16
InChI Key: RZJCWKMWMPZMMT-UHFFFAOYSA-N
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Description

4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrrole ring substituted with a 2,4-dichlorobenzoyl group and a methoxyimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method starts with the chlorination of 2,4-dichlorotoluene to produce 2,4-dichlorobenzoyl chloride . This intermediate is then reacted with a pyrrole derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as azodiisobutyronitrile and solvents like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may include steps like chlorination, hydrolysis, and purification through techniques such as reduced pressure rectification .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may block the synthesis of essential biomolecules or disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-N-[(Z)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3/c1-22-19-7-18-14(21)12-4-8(6-17-12)13(20)10-3-2-9(15)5-11(10)16/h2-7,17H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJCWKMWMPZMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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